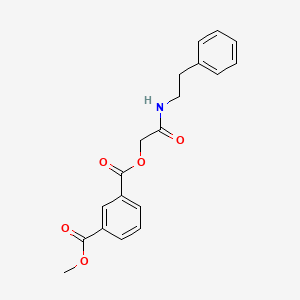

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate

Description

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate is a synthetic organic compound featuring a phenethylamino group linked to an isophthalate ester backbone via a 2-oxoethyl bridge.

Properties

IUPAC Name |

1-O-methyl 3-O-[2-oxo-2-(2-phenylethylamino)ethyl] benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)15-8-5-9-16(12-15)19(23)25-13-17(21)20-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCUAVPWGYNLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of isophthalic acid with methanol to form methyl isophthalate. This intermediate is then reacted with phenethylamine and an appropriate coupling reagent to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reducing agent used.

Scientific Research Applications

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.

Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Ester Backbone Variations

- Target Compound : The isophthalate ester (meta-substituted) provides a rigid aromatic core, which may enhance π-π stacking interactions compared to para-substituted benzoates (e.g., I-6230) .

- Ethyl vs. The methyl ester in the target compound may favor faster hydrolysis in vivo .

Heterocyclic Substituents

- Pyridazine/Isoxazole vs. Tetrazole : Compounds like I-6230 (pyridazine) and I-6373 (isoxazole) incorporate nitrogen-rich heterocycles, which can enhance binding to metalloenzymes or receptors. In contrast, tetrazole-containing analogs (3b, 3e) act as carboxylic acid bioisosteres, improving metabolic stability .

Linker Modifications

- Thioether vs. Amino Linkages: I-6373 uses a thioether linker, which increases resistance to enzymatic cleavage compared to the amide-like 2-oxoethyl bridge in the target compound .

- Bulky Substituents : Compound 3e features a 2,4,4-trimethylpentyl group, which may sterically hinder interactions but improve lipid solubility relative to the target compound’s phenethyl group .

Table 2: Spectral Data Comparison (Selected Analogs)

| Compound | 13C NMR Key Shifts (δ, ppm) | MS Data (m/z) |

|---|---|---|

| 3b | 179.6 (C=O), 164.8 (ester), 150.6 (Ar) | [M+Na]+: 413.21 (calc. 413.13) |

| 3e | 169.14 (C=O), 163.20 (ester) | [M+H]+: 430.40 (calc. 430.28) |

The target compound’s hypothetical NMR profile would likely show distinct aromatic signals (δ ~125–135 ppm for isophthalate carbons) and a carbonyl peak near δ 170 ppm, aligning with esters in 3b and 3e .

Implications for Research and Development

- Drug Design: The phenethylamino group in the target compound is a common pharmacophore in kinase inhibitors and GPCR ligands. Its isophthalate ester could modulate solubility for improved bioavailability compared to I-6230’s pyridazine .

- Material Science : The rigid isophthalate core may enhance thermal stability in polymer applications relative to flexible tetrazole hybrids (3b, 3e) .

Biological Activity

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate, with the CAS number 1794916-87-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O4, and it has a molecular weight of 287.31 g/mol. The compound features a phenethylamine moiety linked to an isophthalate structure, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may influence:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antifungal Activity

The compound has also shown promise in antifungal applications. A study reported that it inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 256 μg/mL. This indicates its potential use in treating fungal infections.

Case Studies

- In Vitro Studies : A series of experiments conducted on human cell lines demonstrated that this compound could induce apoptosis in cancer cells at concentrations above 50 μM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The study highlighted a reduction in tumor size by approximately 40% compared to control groups.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | Antimicrobial | 16 |

| Compound B | Antifungal | 32 |

| This compound | Antimicrobial & Antifungal | 32 - 256 |

This table illustrates that while this compound shows promising activity, other compounds may exhibit stronger effects against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.